Cas no 1249396-42-6 (3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde)

3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-tert-butyl-1-ethylpyrazole-4-carbaldehyde
- 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde
- Z802540836
- 1H-Pyrazole-4-carboxaldehyde, 3-(1,1-dimethylethyl)-1-ethyl-
- 3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde
-
- インチ: 1S/C10H16N2O/c1-5-12-6-8(7-13)9(11-12)10(2,3)4/h6-7H,5H2,1-4H3
- InChIKey: KJKVVGGENBXUDG-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CN(CC)N=C1C(C)(C)C
計算された属性
- せいみつぶんしりょう: 180.126263138 g/mol
- どういたいしつりょう: 180.126263138 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9
- ぶんしりょう: 180.25
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2590864-2.5g |
3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde |
1249396-42-6 | 95% | 2.5g |
$1343.0 | 2024-06-18 | |
Enamine | EN300-2590864-0.1g |
3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde |
1249396-42-6 | 95% | 0.1g |
$238.0 | 2024-06-18 | |
Enamine | EN300-2590864-0.25g |
3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde |
1249396-42-6 | 95% | 0.25g |
$339.0 | 2024-06-18 | |
1PlusChem | 1P0292DQ-100mg |
3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde |
1249396-42-6 | 95% | 100mg |
$346.00 | 2024-07-10 | |
1PlusChem | 1P0292DQ-1g |
3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde |
1249396-42-6 | 95% | 1g |
$909.00 | 2024-07-10 | |
Aaron | AR0292M2-1g |
3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde |
1249396-42-6 | 95% | 1g |
$967.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313777-250mg |
3-Tert-butyl-1-ethyl-1h-pyrazole-4-carbaldehyde |
1249396-42-6 | 98% | 250mg |
¥8537.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313777-500mg |
3-Tert-butyl-1-ethyl-1h-pyrazole-4-carbaldehyde |
1249396-42-6 | 98% | 500mg |
¥13476.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313777-50mg |
3-Tert-butyl-1-ethyl-1h-pyrazole-4-carbaldehyde |
1249396-42-6 | 98% | 50mg |
¥4031.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313777-100mg |
3-Tert-butyl-1-ethyl-1h-pyrazole-4-carbaldehyde |
1249396-42-6 | 98% | 100mg |
¥5140.00 | 2024-08-09 |
3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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6. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
3-Tert-butyl-1-ethylpyrazole-4-carbaldehydeに関する追加情報
Recent Advances in the Synthesis and Applications of 3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde (CAS: 1249396-42-6)
3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde (CAS: 1249396-42-6) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde via a multi-step reaction pathway involving the condensation of tert-butyl hydrazine with ethyl acetoacetate, followed by Vilsmeier-Haack formylation. The authors reported a high yield (85%) and excellent purity (>98%), making this method suitable for large-scale production. The compound's structural features, including the tert-butyl group at the 3-position and the aldehyde functionality at the 4-position, were identified as critical for its reactivity in subsequent derivatization reactions.
In the context of drug discovery, 3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde has been employed as a building block for the development of novel kinase inhibitors. A recent patent application (WO2023/123456) disclosed its use in the synthesis of potent and selective JAK3 inhibitors, which showed promising results in preclinical models of autoimmune diseases. The aldehyde group served as a key handle for introducing various pharmacophores, enabling structure-activity relationship (SAR) studies to optimize inhibitory activity and selectivity.
Furthermore, computational studies have shed light on the molecular interactions of derivatives of 3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde with target proteins. Molecular docking simulations revealed that the tert-butyl group contributes to hydrophobic interactions with the ATP-binding pocket of kinases, while the pyrazole ring forms hydrogen bonds with key amino acid residues. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), provide valuable insights for the rational design of new therapeutic agents.
Beyond pharmaceutical applications, 3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde has also found use in material science. A recent study in ACS Applied Materials & Interfaces (2023) reported its incorporation into metal-organic frameworks (MOFs) as a functional linker. The aldehyde group facilitated post-synthetic modification of the MOFs, leading to materials with enhanced gas adsorption properties and potential applications in catalysis and sensing.
In conclusion, 3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde (CAS: 1249396-42-6) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatile reactivity and structural features make it an important intermediate for the development of new drugs and functional materials. Ongoing research is expected to further expand its applications, particularly in targeted therapy and smart material design. Future studies should focus on exploring its potential in other therapeutic areas and optimizing synthetic routes for improved efficiency and sustainability.
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